molecular formula C9H10N2O B12892624 2-(Aminomethyl)-7-methylbenzo[d]oxazole

2-(Aminomethyl)-7-methylbenzo[d]oxazole

Cat. No.: B12892624
M. Wt: 162.19 g/mol
InChI Key: RGWMZOHIMDYNJX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-7-methylbenzo[d]oxazole is a heterocyclic organic compound that belongs to the class of oxazoles. This compound features a benzene ring fused to an oxazole ring, with an aminomethyl group at the 2-position and a methyl group at the 7-position. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-7-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminomethylphenol with a suitable aldehyde or ketone, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-7-methylbenzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzene or oxazole rings.

Scientific Research Applications

2-(Aminomethyl)-7-methylbenzo[d]oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-7-methylbenzo[d]oxazole involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The oxazole ring can participate in π-π stacking interactions with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

    2-Aminooxazole: A heterocyclic compound with a similar oxazole ring structure but different substituents.

    2-Aminothiazole: Another heterocyclic compound with a thiazole ring instead of an oxazole ring.

    Isoxazole Derivatives: Compounds with an isoxazole ring, differing in the position and nature of substituents.

Uniqueness: 2-(Aminomethyl)-7-methylbenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. The presence of both aminomethyl and methyl groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(7-methyl-1,3-benzoxazol-2-yl)methanamine

InChI

InChI=1S/C9H10N2O/c1-6-3-2-4-7-9(6)12-8(5-10)11-7/h2-4H,5,10H2,1H3

InChI Key

RGWMZOHIMDYNJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(O2)CN

Origin of Product

United States

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